

# head-to-head comparison of evenamide with other glutamate modulators

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## Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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## Evenamide in Focus: A Comparative Analysis of Glutamate Modulators

A head-to-head comparison of **evenamide** with other glutamate modulators reveals its unique mechanism of action and promising clinical data in schizophrenia, positioning it as a potentially significant advancement in the treatment of this complex disorder. While direct comparative trials are limited, an analysis of existing data from placebo-controlled studies provides valuable insights for researchers, scientists, and drug development professionals.

**Evenamide**, a novel glutamate modulator developed by Newron Pharmaceuticals, distinguishes itself by selectively targeting voltage-gated sodium channels (VGSCs). This action normalizes the excessive release of glutamate, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.<sup>[1][2][3][4]</sup> This mechanism contrasts with other glutamate modulators that act on different targets within the glutamatergic system, such as NMDA receptors or metabotropic glutamate receptors (mGluRs).<sup>[5][6][7]</sup>

## Quantitative Data Summary

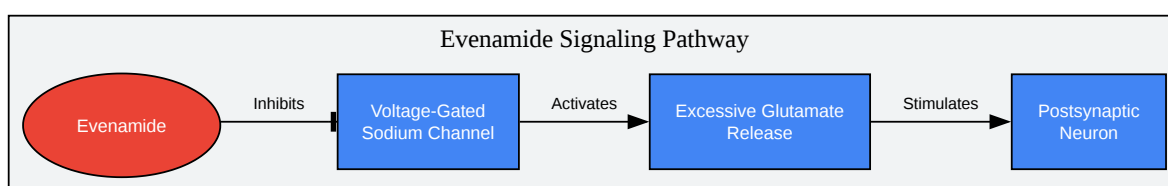
To facilitate a clear comparison, the following table summarizes key quantitative data from clinical trials of **evenamide** and other notable glutamate modulators. It is important to note that these data are from separate studies and not from direct head-to-head trials.

Compound	Mechanism of Action	Indication	Key Efficacy Endpoint	Result	Adverse Events
Evenamide	Voltage-Gated Sodium Channel Blocker	Schizophrenia (add-on)	PANSS Total Score Reduction	Statistically significant reduction of 10.2 points vs. 7.6 for placebo. <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>	Headache, vomiting, nasopharyngitis (similar to placebo). <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[10]</a>
D-serine	NMDA Receptor Co-agonist	Tourette Syndrome	Yale Global Tic Severity Scale	No significant difference compared to placebo. <a href="#">[11]</a>	Not specified in detail.
Riluzole	Glutamate Release Inhibitor	Tourette Syndrome	Yale Global Tic Severity Scale	No significant difference compared to placebo. <a href="#">[11]</a>	Not specified in detail.
Sarcosine	Glycine Transporter-1 (GlyT-1) Inhibitor	Schizophrenia	PANSS Total Score	Some studies show improvement, particularly in negative symptoms. <a href="#">[12]</a>	Generally well-tolerated.
Bitopertin	Glycine Transporter-1 (GlyT-1) Inhibitor	Schizophrenia	PANSS Negative Symptom Factor Score	Failed to meet primary endpoints in Phase III trials.	Generally well-tolerated.
mGluR2/3 Agonists (e.g., LY2140023)	Agonist at mGluR2/3	Schizophrenia	PANSS Total Score	Initial promising results not consistently	Nausea, vomiting, headache.

replicated in  
later trials.

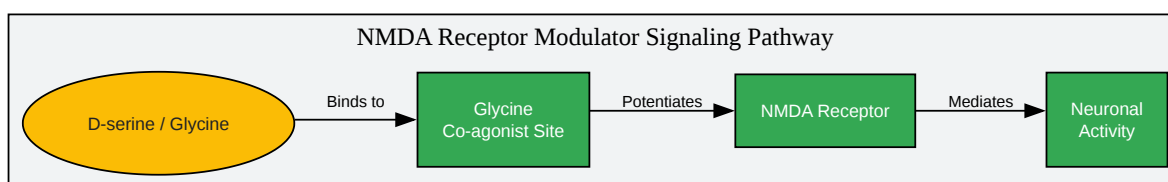
## Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these glutamate modulators are best understood by visualizing their respective signaling pathways.



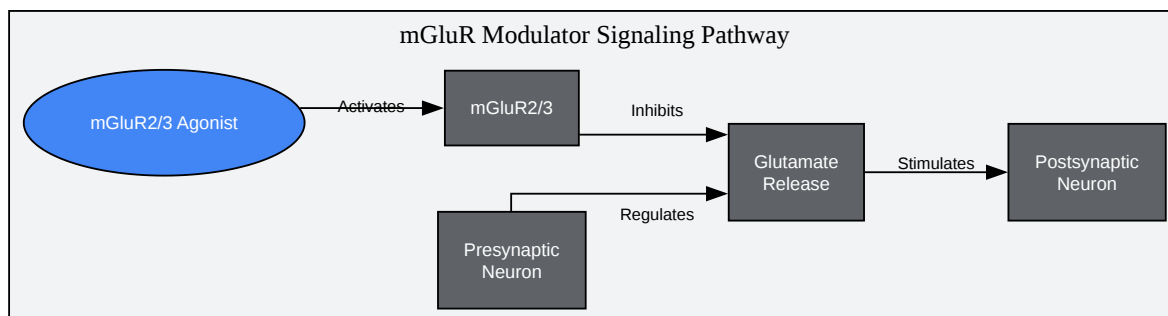
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Caption: **Evenamide** inhibits VGSCs to reduce excessive glutamate release.



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Caption: NMDA receptor co-agonists like D-serine enhance receptor function.



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Caption: mGluR2/3 agonists reduce presynaptic glutamate release.

## Experimental Protocols: A Closer Look

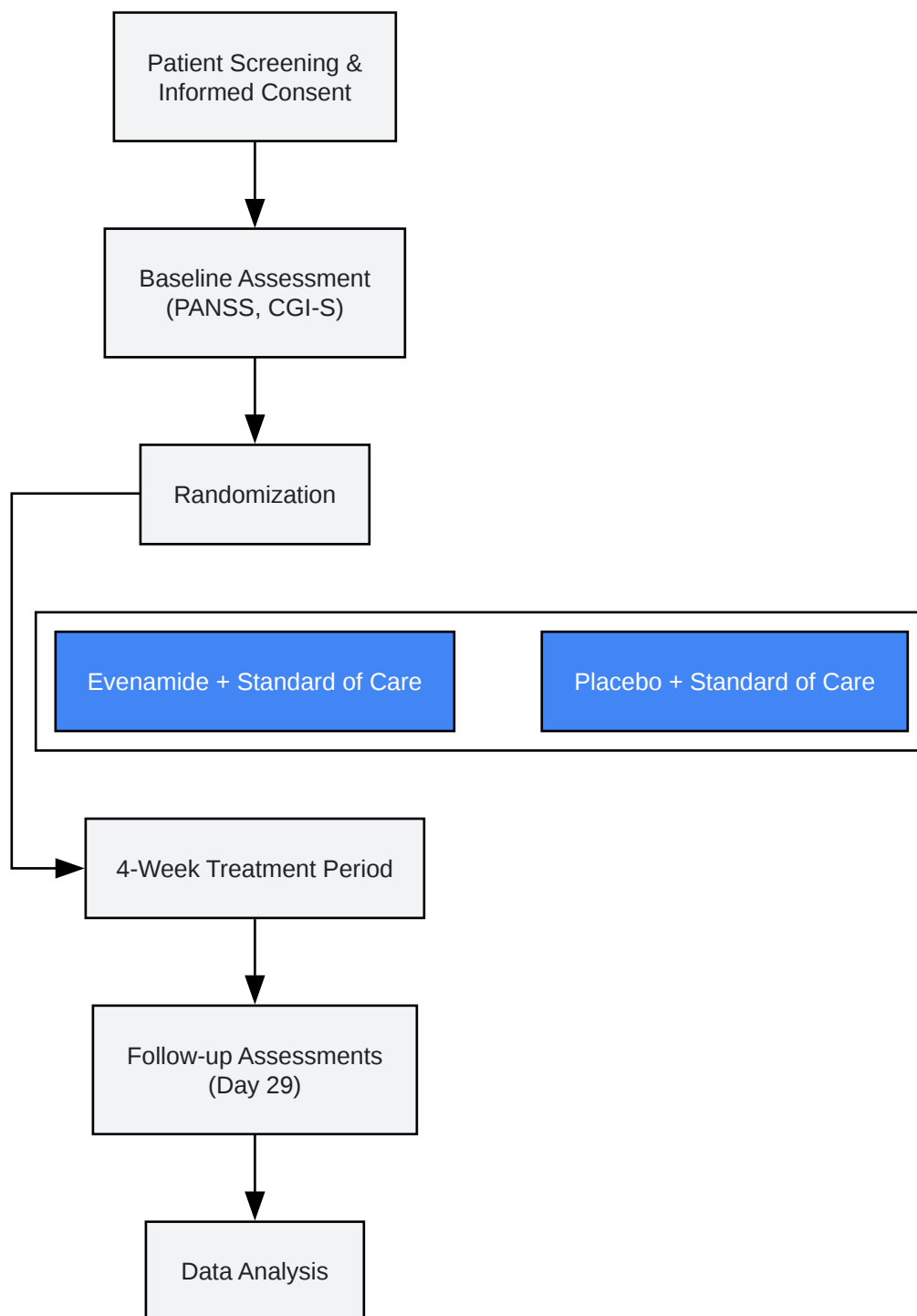
The clinical development of **evenamide** has been supported by a series of well-designed studies. A key trial is the potentially pivotal Phase II/III Study 008A.

Study 008A: A Placebo-Controlled Trial of Add-on **Evenamide** in Schizophrenia

- Objective: To evaluate the efficacy, safety, and tolerability of **evenamide** as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Design: A four-week, randomized, double-blind, placebo-controlled, international study.[\[1\]](#)[\[8\]](#)
- Participants: 291 patients with chronic schizophrenia.[\[1\]](#)[\[8\]](#)
- Intervention: Patients were randomized to receive either **evenamide** (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[\[8\]](#)[\[9\]](#)
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[\[1\]](#)[\[8\]](#)

- Key Secondary Endpoint: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[1][8]

The workflow for such a clinical trial can be generalized as follows:



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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

## Discussion and Future Directions

The data to date suggests that **evenamide**, with its distinct mechanism of action, holds promise as an adjunctive therapy for schizophrenia, particularly for patients who do not respond adequately to current treatments.<sup>[13][14]</sup> The positive results from Study 008A are a significant step forward.<sup>[1][8][10]</sup>

In contrast, the clinical development of other glutamate modulators has been met with mixed results. While the glutamatergic hypothesis of schizophrenia remains a compelling area of research, the failures of agents like bitopertin and some mGluR modulators highlight the complexities of targeting this system.<sup>[7][15]</sup> The lack of efficacy of D-serine and riluzole in a Tourette Syndrome trial further underscores the challenges in translating preclinical promise to clinical success for some glutamate-targeted therapies.<sup>[11]</sup>

Future research should focus on direct head-to-head comparative trials to more definitively establish the relative efficacy and safety of **evenamide** against other glutamate modulators and existing antipsychotics. Further elucidation of the precise patient populations that are most likely to benefit from **evenamide**'s unique mechanism will also be crucial for its successful integration into clinical practice. The ongoing and planned Phase III trials for **evenamide** will be critical in providing more definitive answers regarding its long-term efficacy and safety profile.<sup>[10][14]</sup>

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